Shp2-IN-24

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

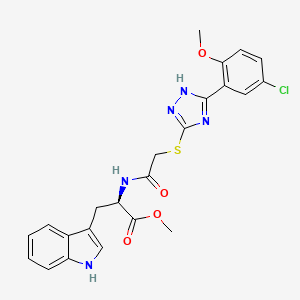

Molecular Formula |

C23H22ClN5O4S |

|---|---|

Molecular Weight |

500.0 g/mol |

IUPAC Name |

methyl (2R)-2-[[2-[[5-(5-chloro-2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-(1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C23H22ClN5O4S/c1-32-19-8-7-14(24)10-16(19)21-27-23(29-28-21)34-12-20(30)26-18(22(31)33-2)9-13-11-25-17-6-4-3-5-15(13)17/h3-8,10-11,18,25H,9,12H2,1-2H3,(H,26,30)(H,27,28,29)/t18-/m1/s1 |

InChI Key |

KKHUPJKBPNZBFP-GOSISDBHSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)Cl)C2=NC(=NN2)SCC(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C2=NC(=NN2)SCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Shp2-IN-24 Target Engagement: Principles and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The non-receptor protein tyrosine phosphatase Shp2, encoded by the PTPN11 gene, is a critical signaling node and a high-priority target in oncology.[1][2][3] It plays a pivotal role in mediating cellular proliferation, survival, and differentiation by positively regulating the RAS/MAPK signaling cascade downstream of receptor tyrosine kinases (RTKs).[1][2][3] Gain-of-function mutations in Shp2 are linked to developmental disorders like Noonan syndrome and various malignancies, particularly juvenile myelomonocytic leukemia.[1] Consequently, the development of potent and selective Shp2 inhibitors is a major focus of modern drug discovery.

Shp2-IN-24 (also known as compound 111675) has been identified as a potent inhibitor of Shp2.[4][5][6] While initial biochemical data is available, comprehensive public information on its cellular target engagement and mechanism of action is limited. This guide will therefore present the known biochemical activity of this compound and utilize the archetypal allosteric Shp2 inhibitor, SHP099, as a well-characterized example to provide an in-depth overview of the principles, experimental protocols, and data interpretation required to fully assess target engagement for a novel Shp2 inhibitor.

The Role of Shp2 in Cellular Signaling

Shp2 integrates signals from various RTKs, cytokine receptors, and integrins into the cell.[1] In its basal state, Shp2 is held in a closed, auto-inhibited conformation where its N-terminal SH2 domain blocks the catalytic site of the phosphatase (PTP) domain.[3][7] Upon activation by upstream signals, Shp2 is recruited to phosphorylated tyrosine residues on receptors or scaffolding proteins. This interaction induces a conformational change, exposing the active site and enabling Shp2 to dephosphorylate its substrates, ultimately leading to the sustained activation of the RAS-RAF-MEK-ERK pathway.[3] Shp2 also modulates other critical pathways, including the PI3K-AKT and JAK-STAT cascades.[1] Allosteric inhibitors like SHP099 function by stabilizing the auto-inhibited conformation of Shp2, acting as a "molecular glue" to prevent its activation.[1]

Caption: SHP2 signaling pathway and point of inhibition.

Quantitative Data on Shp2 Inhibitor Engagement

A comprehensive evaluation of a Shp2 inhibitor requires quantifying its activity at multiple levels: biochemical potency against the isolated enzyme, engagement with the target protein inside the cell, and the resulting effect on downstream cellular pathways.

Table 1: Biochemical Potency of this compound This table summarizes the publicly available biochemical data for this compound.

| Compound | Target | Assay Type | IC50 (µM) | Ki (µM) | Reference |

| This compound | Shp2 | Biochemical | 0.878 | 0.118 | [4][5] |

Table 2: Representative Multi-Level Target Engagement Profile for SHP099 This table illustrates the type of comprehensive dataset required to validate a Shp2 inhibitor, using the well-characterized compound SHP099 as an example.

| Parameter | Method | Target / Cell Line | Value | Description | Reference |

| Biochemical Potency | DiFMUP Phosphatase Assay | Recombinant Shp2 | IC50 = 70 nM | Potency against the isolated enzyme. | [1] |

| Cellular Pathway Inhibition | Western Blot | KYSE-520 cells | IC50 = 200-500 nM | Inhibition of downstream p-ERK signaling. | |

| Direct Target Engagement | Cellular Thermal Shift Assay | HEK293T cells | ΔTm = 3.7 °C (at 10 µM) | Thermal stabilization of Shp2 upon compound binding in intact cells. | [1] |

| Anti-proliferative Activity | Cell Viability Assay | KYSE-520 cells | GI50 > 50 µM | Effect on cancer cell growth (monotherapy). |

Key Experimental Protocols

Detailed and robust experimental protocols are essential for generating high-quality, reproducible data. Below are methodologies for key assays used to characterize Shp2 inhibitor target engagement.

Protocol 1: Biochemical Phosphatase Activity Assay (IC50 Determination)

This protocol determines the concentration of an inhibitor required to reduce the enzymatic activity of purified Shp2 by 50%. A common method uses the fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

Materials:

-

Recombinant full-length human Shp2 protein

-

Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT

-

DiFMUP substrate (e.g., from Thermo Fisher Scientific)

-

This compound or other test compounds, serially diluted in DMSO

-

384-well black, flat-bottom plates

-

Fluorescence plate reader (Excitation: 340 nm, Emission: 450 nm)

Procedure:

-

Compound Plating: Prepare a serial dilution of this compound in DMSO. Using a liquid handler, dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well plate. Include DMSO-only wells as a "no inhibition" control.

-

Enzyme Addition: Dilute the recombinant Shp2 enzyme to the desired final concentration (e.g., 0.5 nM) in cold Assay Buffer. Add 10 µL of the enzyme solution to each well containing the compound and mix gently.

-

Incubation: Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.

-

Reaction Initiation: Prepare the DiFMUP substrate solution in Assay Buffer to a final concentration of 100 µM. Add 10 µL of the substrate solution to each well to start the reaction.

-

Fluorescence Reading: Immediately place the plate in a pre-warmed (25°C) plate reader. Monitor the increase in fluorescence every minute for 15-30 minutes.[8]

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Normalize the rates relative to the DMSO controls (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

-

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that a compound directly binds to its target protein in the complex environment of an intact cell.[1] The principle is that ligand binding typically stabilizes the target protein, increasing its melting temperature (Tm).[1]

Materials:

-

HEK293T or other suitable cells transiently or stably overexpressing tagged Shp2

-

Culture medium (DMEM), FBS, and standard cell culture reagents

-

This compound or other test compounds

-

PBS (Phosphate-Buffered Saline)

-

Lysis Buffer with protease inhibitors

-

Thermal cycler or heating blocks

-

Western blot or ELISA reagents for Shp2 detection

Procedure:

-

Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours in the incubator.

-

Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Heat Shock: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by a cooling step at 25°C for 3 minutes. Leave one aliquot at room temperature as a non-heated control.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

-

Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/denatured proteins.

-

Protein Quantification: Carefully collect the supernatant, which contains the soluble (non-denatured) protein fraction. Determine the protein concentration of each sample.

-

Detection: Analyze the amount of soluble Shp2 remaining in each supernatant using Western blotting or an ELISA-based method.

-

Data Analysis:

-

Quantify the band intensities from the Western blot for each temperature point.

-

Normalize the intensity of each heated sample to the non-heated control for both the vehicle- and compound-treated groups.

-

Plot the normalized soluble Shp2 fraction against the temperature for both groups.

-

Fit the data to a sigmoidal melting curve to determine the melting temperature (Tm) for each condition. The difference in Tm (ΔTm) between the compound-treated and vehicle-treated samples indicates the degree of thermal stabilization and confirms target engagement.

-

Visualizing Experimental and Logical Workflows

Diagrams can clarify complex experimental procedures and the logical flow of a target validation cascade.

Caption: Workflow for determining biochemical IC50.

Caption: Workflow for confirming cellular target engagement.

Caption: Logical flow for validating a Shp2 inhibitor.

Conclusion

Confirming the robust target engagement of a novel compound like this compound is a multi-step process that bridges biochemistry and cell biology. While initial biochemical assays provide crucial data on potency (IC50) and binding affinity (Ki), they do not guarantee efficacy in a cellular context. Therefore, a rigorous validation cascade is imperative. This involves confirming direct physical interaction with the target in intact cells using methods like CETSA, followed by quantifying the modulation of downstream signaling pathways (e.g., p-ERK levels) and, ultimately, linking these molecular events to a desired cellular phenotype, such as the inhibition of cancer cell proliferation. This integrated approach ensures that a compound not only binds its intended target but also exerts the desired functional consequence, providing a solid foundation for further preclinical and clinical development.

References

- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. irbm.com [irbm.com]

- 3. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. SHP2-IN-24_TargetMol [targetmol.com]

- 6. targetmol.cn [targetmol.cn]

- 7. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bioscience.co.uk [bioscience.co.uk]

Unveiling the Potent and Allosteric Inhibition of SHP2 by Shp2-IN-24: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Shp2-IN-24, a potent allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). A comprehensive understanding of this interaction is critical for researchers developing novel therapeutics targeting SHP2, a key signaling node implicated in various cancers and developmental disorders. This document details the quantitative binding parameters, the experimental methodologies for their determination, and the broader context of SHP2 signaling pathways.

Quantitative Binding Affinity of this compound to SHP2

The binding affinity of this compound for the SHP2 protein has been quantitatively determined through in vitro assays. The key parameters are summarized in the table below, providing a clear comparison of its potency.

| Parameter | Value (µM) | Description |

| IC50 | 0.878[1] | The half maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of SHP2's enzymatic activity. |

| Ki | 0.118[1] | The inhibition constant, indicating the intrinsic binding affinity of this compound to SHP2. A lower Ki value signifies a stronger binding affinity. |

These values establish this compound as a potent inhibitor of SHP2, functioning at sub-micromolar concentrations. The primary research identifying these values suggests that this compound acts as an allosteric inhibitor, a mechanism that offers potential advantages in terms of selectivity and drug development.[1]

Experimental Protocols for Determining Binding Affinity

The determination of the binding affinity of small molecule inhibitors to SHP2 can be accomplished through various robust experimental protocols. Below are detailed methodologies for commonly employed assays.

In Vitro SHP2 Phosphatase Activity Assay (Fluorescence-Based)

This assay measures the enzymatic activity of SHP2 and the inhibitory effect of compounds like this compound by monitoring the dephosphorylation of a fluorogenic substrate.

Materials:

-

Recombinant full-length human SHP2 protein

-

Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM DTT, 0.05% BSA

-

This compound (or other test compounds) dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.

-

Add a fixed concentration of recombinant SHP2 protein to each well of the 384-well plate.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells and incubate for a predetermined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the chosen substrate (e.g., 355 nm excitation and 460 nm emission for DiFMUP).

-

Record fluorescence measurements at regular intervals for a specified duration (e.g., 30-60 minutes).

-

Calculate the rate of the enzymatic reaction (slope of the fluorescence intensity versus time plot).

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context. It relies on the principle that ligand binding can stabilize a target protein against thermal denaturation.

Materials:

-

Cultured cells expressing endogenous or overexpressed SHP2

-

This compound (or other test compounds)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease and phosphatase inhibitors

-

Equipment for heat treatment (e.g., PCR thermocycler)

-

SDS-PAGE and Western blotting reagents

-

Anti-SHP2 antibody

Procedure:

-

Treat cultured cells with various concentrations of this compound or vehicle control (DMSO) for a specific duration.

-

Harvest the cells, wash with PBS, and resuspend in a small volume of lysis buffer.

-

Aliquot the cell lysates into PCR tubes.

-

Heat the aliquots to a range of temperatures for a fixed time (e.g., 3 minutes) using a thermocycler.

-

Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble SHP2 in each sample by SDS-PAGE and Western blotting using an anti-SHP2 antibody.

-

Quantify the band intensities.

-

For each temperature, compare the amount of soluble SHP2 in the inhibitor-treated samples to the vehicle control.

-

A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

SHP2 Signaling and Mechanism of Allosteric Inhibition

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, most notably the RAS-MAPK pathway.[2][3][4] In its inactive state, the N-terminal SH2 domain of SHP2 folds back and blocks the active site of the phosphatase domain, leading to auto-inhibition.[3][5] Upon stimulation by growth factors or cytokines, SHP2 is recruited to phosphorylated tyrosine residues on receptor tyrosine kinases (RTKs) or adaptor proteins via its SH2 domains. This interaction induces a conformational change, relieving the auto-inhibition and activating the phosphatase.[3][5] Activated SHP2 then dephosphorylates specific substrates, leading to the activation of downstream signaling cascades that promote cell proliferation, survival, and differentiation.

Allosteric inhibitors like this compound do not bind to the active site of the enzyme. Instead, they bind to a distinct pocket at the interface of the N-SH2, C-SH2, and PTP domains.[2][6] This binding stabilizes the auto-inhibited conformation of SHP2, preventing its activation even in the presence of upstream signals.[2][6] This mechanism effectively shuts down SHP2-mediated signaling.

SHP2 Signaling Pathway and Allosteric Inhibition

Caption: SHP2 signaling pathway and the mechanism of allosteric inhibition by this compound.

Experimental Workflow for Determining IC50

Caption: A typical experimental workflow for determining the IC50 value of a SHP2 inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. archive.connect.h1.co [archive.connect.h1.co]

- 3. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Complex Roles of PTPN11/SHP2 in Carcinogenesis and Prospect of Targeting SHP2 in Cancer Therapy | Annual Reviews [annualreviews.org]

- 5. A small molecule inhibitor that stabilizes the autoinhibited conformation of the oncogenic tyrosine phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Shp2-IN-24: A Deep Dive into Allosteric versus Catalytic Inhibition of a Key Oncogenic Phosphatase

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide explores the critical distinction between allosteric and catalytic inhibition of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2), a key regulator in cellular signaling and a prominent target in oncology. While specific quantitative data for a compound designated "Shp2-IN-24" is not publicly available, this paper will utilize illustrative data from well-characterized allosteric Shp2 inhibitors to provide a comprehensive framework for understanding its potential mechanism of action. The principles and experimental methodologies detailed herein are broadly applicable to the characterization of novel Shp2 inhibitors.

The Dual Nature of Shp2 and its Role in Disease

Shp2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal, and often positive, role in signal transduction pathways initiated by growth factors, cytokines, and hormones.[1][2] It is a crucial component of the RAS-mitogen-activated protein kinase (MAPK), PI3K-AKT, and JAK-STAT signaling cascades.[3][4] In its inactive state, Shp2 exists in an auto-inhibited conformation where the N-terminal SH2 domain physically blocks the active site of the protein tyrosine phosphatase (PTP) domain.[1][5] Upon cellular stimulation, Shp2 is recruited to phosphorylated tyrosine residues on receptor tyrosine kinases (RTKs) or adaptor proteins via its SH2 domains. This interaction induces a conformational change, relieving the auto-inhibition and activating the phosphatase.[6][7]

Gain-of-function mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and are implicated in the pathogenesis of various malignancies, including juvenile myelomonocytic leukemia (JMML) and solid tumors.[8] This has established Shp2 as a bona fide oncogene and a high-priority target for therapeutic intervention.

Allosteric vs. Catalytic Inhibition: Two Strategies to Target Shp2

The development of Shp2 inhibitors has primarily followed two distinct strategies: targeting the catalytic site directly or modulating the enzyme's activity through allosteric regulation.

Catalytic Inhibition: Early efforts focused on developing active-site inhibitors that directly compete with the substrate for binding to the PTP domain.[5] These inhibitors, often containing a phosphotyrosine mimetic, aim to block the enzymatic activity of Shp2. However, the highly conserved nature of the PTP domain active site among different phosphatases has made it challenging to develop highly selective catalytic inhibitors, often leading to off-target effects.[9]

Allosteric Inhibition: A more recent and highly successful approach involves the development of allosteric inhibitors. These molecules do not bind to the active site but rather to a distinct pocket at the interface of the N-SH2, C-SH2, and PTP domains.[10][11] By binding to this allosteric site, these inhibitors stabilize the auto-inhibited conformation of Shp2, effectively locking the enzyme in its inactive state.[12] This mechanism prevents the N-SH2 domain from disengaging from the PTP domain, thereby precluding substrate access to the active site. This approach has yielded highly potent and selective inhibitors, with several compounds advancing into clinical trials.[4]

Quantitative Analysis of Shp2 Inhibition

The following tables summarize typical quantitative data obtained for a representative allosteric Shp2 inhibitor. These values are essential for comparing the potency and selectivity of different compounds.

Table 1: Biochemical Potency of a Representative Allosteric Shp2 Inhibitor

| Parameter | Value | Description |

| IC50 (Wild-Type Shp2) | 10 nM | The half-maximal inhibitory concentration against the wild-type Shp2 enzyme in a biochemical assay. |

| IC50 (Shp2 E76K mutant) | 500 nM | The half-maximal inhibitory concentration against a common gain-of-function mutant of Shp2. |

| Ki | 5 nM | The inhibition constant, representing the equilibrium constant for the inhibitor binding to the enzyme. |

| Selectivity (vs. Shp1) | >1000-fold | The ratio of IC50 against the closely related phosphatase Shp1 to the IC50 against Shp2, indicating high selectivity. |

Table 2: Cellular Activity of a Representative Allosteric Shp2 Inhibitor

| Parameter | Value | Description |

| p-ERK IC50 (Cell-based) | 50 nM | The half-maximal inhibitory concentration for the phosphorylation of ERK, a downstream effector of the Shp2-mediated MAPK pathway, in a cellular context. |

| Cell Proliferation GI50 | 100 nM | The concentration that causes 50% growth inhibition in a cancer cell line dependent on Shp2 signaling. |

Key Experimental Protocols

Accurate characterization of Shp2 inhibitors relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays.

Biochemical Enzymatic Assay (DiFMUP-based)

This assay measures the enzymatic activity of Shp2 by monitoring the dephosphorylation of a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

Materials:

-

Recombinant full-length human Shp2 protein

-

DiFMUP substrate (e.g., from a commercial supplier)

-

Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, and 0.05% BSA.

-

Test compound (e.g., this compound) dissolved in DMSO

-

384-well black microplates

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add 1 µL of the diluted compound solution to each well.

-

Add 20 µL of Shp2 enzyme solution (e.g., 0.5 nM final concentration) in assay buffer to each well.

-

Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 5 µL of DiFMUP substrate (e.g., 10 µM final concentration) in assay buffer.

-

Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) at 1-minute intervals for 15-30 minutes using a plate reader.

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics of an inhibitor to its target protein in real-time.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human Shp2 protein

-

Test compound

-

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

Procedure:

-

Immobilize the Shp2 protein onto the surface of a CM5 sensor chip using standard amine coupling chemistry.

-

Prepare a series of dilutions of the test compound in the running buffer.

-

Inject the different concentrations of the test compound over the sensor chip surface at a constant flow rate.

-

Monitor the change in the refractive index (measured in Resonance Units, RU) in real-time to observe the association of the compound with the immobilized Shp2.

-

After the association phase, flow the running buffer alone over the chip to monitor the dissociation of the compound.

-

Regenerate the sensor surface between different compound injections if necessary.

-

Analyze the resulting sensorgrams using the instrument's software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cellular Western Blot for p-ERK Inhibition

This assay assesses the ability of an inhibitor to block Shp2-mediated signaling within a cellular context by measuring the phosphorylation of a key downstream target, ERK.

Materials:

-

Cancer cell line known to be dependent on Shp2 signaling (e.g., KYSE-520)

-

Cell culture medium and supplements

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 2-4 hours).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-ERK.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the antibody against total ERK to ensure equal protein loading.

-

Quantify the band intensities to determine the ratio of phospho-ERK to total ERK at each inhibitor concentration.

Visualizing the Mechanisms and Workflows

Figure 1: Simplified Shp2 signaling pathway leading to ERK activation.

Figure 2: Comparison of catalytic and allosteric inhibition mechanisms of Shp2.

Figure 3: A typical experimental workflow for the characterization and development of a Shp2 inhibitor.

Conclusion

The distinction between allosteric and catalytic inhibition is fundamental to the development of effective and selective Shp2-targeted therapies. While catalytic inhibitors face challenges with selectivity, allosteric inhibitors represent a highly promising therapeutic strategy by stabilizing the natural auto-inhibited state of the enzyme. A thorough characterization of any novel Shp2 inhibitor, such as the hypothetical this compound, requires a multi-faceted approach encompassing biochemical potency assays, direct binding studies, and cellular functional assays to confirm its mechanism of action and therapeutic potential. The methodologies and conceptual framework provided in this guide offer a robust foundation for researchers and drug developers working to advance the next generation of Shp2 inhibitors.

References

- 1. dhvi.duke.edu [dhvi.duke.edu]

- 2. Multivariate signaling regulation by SHP2 differentially controls proliferation and therapeutic response in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Monobody Inhibitor Selective to the Phosphatase Domain of SHP2 and its Use as a Probe for Quantifying SHP2 Allosteric Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. SHP-2 tyrosine phosphatase in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. path.ox.ac.uk [path.ox.ac.uk]

Navigating the Cell: A Technical Guide to SHP2 Inhibitor Permeability and Localization

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a critical regulator of multiple signaling pathways, making it a compelling target for therapeutic intervention in various diseases, including cancer. The efficacy of any SHP2 inhibitor is fundamentally dependent on its ability to permeate the cell membrane and localize to the subcellular compartments where SHP2 exerts its function. This technical guide provides an in-depth overview of the cellular permeability and localization of SHP2 inhibitors, addressing the inherent challenges and outlining key experimental methodologies. While specific data for a compound designated "Shp2-IN-24" is not available in the current scientific literature, this document consolidates the broader knowledge in the field to guide researchers in the development and characterization of novel SHP2-targeting agents.

Introduction: The Challenge of Cellular Access for SHP2 Inhibitors

SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in signal transduction downstream of receptor tyrosine kinases (RTKs).[1][2] Its involvement in the RAS-MAPK pathway is crucial for regulating cell growth, differentiation, and survival.[1] Dysregulation of SHP2 activity is implicated in various cancers, making it a prime target for drug development.[1][2]

A significant hurdle in the development of effective SHP2 inhibitors has been achieving adequate cell permeability.[3] Many early SHP2 inhibitors were designed to mimic the phosphotyrosine substrate, often incorporating charged or highly polar functional groups.[3] While potent in enzymatic assays, these characteristics frequently lead to poor absorption, distribution, metabolism, and excretion (ADME) properties and limited ability to cross the cellular membrane.[3] Strategies to overcome this include the development of prodrugs and the discovery of allosteric inhibitors that bind to less charged pockets on the protein.[3][4][5]

Cellular Localization of SHP2: Where the Action Is

An effective SHP2 inhibitor must not only enter the cell but also reach the subcellular locations where SHP2 is active. SHP2 is ubiquitously expressed and has been identified in several cellular compartments:

-

Cytoplasm: The primary location of SHP2 is the cytoplasm, where it is involved in various signaling pathways initiated by growth factors, cytokines, and the extracellular matrix.[6]

-

Nucleus: A fraction of cellular SHP2 is found in the nucleus.[6][7] Nuclear SHP2 has been shown to dephosphorylate STAT1, thereby inhibiting gene transcription, and to form complexes with other transcription factors.[7]

-

Mitochondria: More recent evidence has also placed SHP2 in the mitochondria, where it may be involved in regulating cellular redox balance and respiratory chain activity.[7]

The diverse localization of SHP2 suggests that its functions are context-dependent.[7] Therefore, understanding the subcellular distribution of a SHP2 inhibitor is crucial for interpreting its biological effects. Disease-related mutations in SHP2 can also alter its subcellular localization, with some mutants showing increased mitochondrial localization.[8]

Quantitative Data on SHP2 Inhibitor Permeability

As "this compound" does not appear in the scientific literature, we present data for other well-characterized, cell-permeable SHP2 inhibitors to serve as a benchmark for researchers.

| Inhibitor | Target | IC50 (Enzymatic Assay) | Cellular Activity | Reference |

| PHPS1 | SHP2 catalytic site | Low micromolar | Inhibits HGF/SF-induced cell scattering and branching morphogenesis | [9] |

| GS-493 | SHP2 catalytic site | 71 +/- 15 nM | Blocks HGF-stimulated epithelial-mesenchymal transition; Inhibits tumor growth in vivo | [10] |

| #220-324 | SHP2 catalytic site | 23.81 µM (for E76K mutant) | Blocks SHP2-mediated signaling and cellular function | [11] |

| SYK-85 | SHP2-PTP | 0.32 µM | Effective inhibition of SHP2-PTP | [12] |

| TK-147 | Allosteric site | 0.25 µM | Potent allosteric inhibition | [12] |

Experimental Protocols

Detailed methodologies are essential for accurately assessing the cellular permeability and localization of SHP2 inhibitors.

Cellular Permeability Assessment: Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement of a compound within intact cells, providing indirect evidence of cell permeability.[4] The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.

Protocol Outline:

-

Cell Culture and Treatment: Culture cells of interest to an appropriate density. Treat the cells with the SHP2 inhibitor at various concentrations or with a vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

-

Cell Lysis: Lyse the cells to release the proteins.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble (non-denatured) protein fraction from the aggregated (denatured) proteins.

-

Protein Quantification: Analyze the amount of soluble SHP2 in each sample using techniques like Western blotting or ELISA.

-

Data Analysis: Plot the fraction of soluble SHP2 as a function of temperature for both treated and untreated cells. A shift in the melting curve indicates that the inhibitor has entered the cells and bound to SHP2.[4]

Subcellular Localization: Immunofluorescence and Confocal Microscopy

Immunofluorescence microscopy is a standard technique to visualize the subcellular localization of a protein of interest and can be adapted to observe the localization of a fluorescently tagged inhibitor or its effect on the target protein's localization.

Protocol Outline:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with the SHP2 inhibitor or vehicle.

-

Fixation and Permeabilization: Fix the cells with a crosslinking agent (e.g., paraformaldehyde) to preserve cellular structure. Permeabilize the cell membranes (e.g., with Triton X-100) to allow antibody access.

-

Immunostaining:

-

Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for SHP2.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Counterstaining: Stain specific organelles if desired (e.g., DAPI for the nucleus, MitoTracker for mitochondria).

-

-

Imaging: Mount the coverslips on microscope slides and visualize using a confocal microscope.

-

Image Analysis: Analyze the images to determine the subcellular distribution of SHP2 in the presence and absence of the inhibitor.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams are provided.

Caption: Simplified SHP2 signaling in the RAS-MAPK pathway.

Caption: Workflow for assessing inhibitor permeability and localization.

Conclusion

The development of cell-permeable SHP2 inhibitors with defined subcellular localization is paramount for advancing them into clinical applications. While the specific compound "this compound" remains uncharacterized in public domains, the principles and methodologies outlined in this guide provide a robust framework for the evaluation of any novel SHP2 inhibitor. A thorough understanding of a compound's ability to navigate the cellular environment and engage its target in the relevant compartments is a cornerstone of modern drug discovery.

References

- 1. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. SHP-2 tyrosine phosphatase in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "Shping 2" different cellular localizations - a potential new player in aging processes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Making sure you're not a bot! [academiccommons.columbia.edu]

- 9. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective inhibitors of the protein tyrosine phosphatase SHP2 block cellular motility and growth of cancer cells in vitro and in vivo - MDC Repository [edoc.mdc-berlin.de]

- 11. aacrjournals.org [aacrjournals.org]

- 12. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Shp2-IN-24: A Comprehensive Technical Overview of a Novel Allosteric Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shp2-IN-24 is a recently identified, potent, and allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2). This document provides an in-depth technical guide to its chemical properties, mechanism of action, and the experimental methodologies used in its discovery and characterization. Shp2 is a critical signaling node and a well-validated target in oncology; therefore, novel inhibitors like this compound are of significant interest to the drug discovery community. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding.

Chemical Structure and Properties

This compound was identified through a pharmacophore-based virtual screening of a large chemical library. Its chemical structure and key properties are summarized below.

| Property | Value |

| IUPAC Name | methyl 2-(5-((5-(4-chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-3-(1H-indol-3-yl)propanoate |

| Chemical Formula | C23H22ClN5O4S |

| Molecular Weight | 499.97 g/mol |

| SMILES String | COC1=CC=C(C=C1C2=NN=C(SCC(N--INVALID-LINK--CC3=CNC4=CC=CC=C43)=O)N2)Cl |

In Vitro Inhibitory Activity

This compound has demonstrated potent inhibition of Shp2 enzymatic activity in biochemical assays. The following table summarizes its key quantitative metrics.[1]

| Parameter | Value (µM) |

| IC50 | 0.878 ± 0.008 |

| Ki | 0.118 |

These values indicate that this compound is a highly effective inhibitor of Shp2 in a cell-free environment.

Mechanism of Action: Allosteric Inhibition

This compound functions as an allosteric inhibitor.[1] Unlike orthosteric inhibitors that bind directly to the active site, allosteric inhibitors bind to a remote site on the enzyme, inducing a conformational change that leads to inhibition. In the case of Shp2, allosteric inhibitors stabilize the auto-inhibited conformation of the enzyme, where the N-SH2 domain blocks the catalytic activity of the protein tyrosine phosphatase (PTP) domain. This mechanism offers the potential for greater selectivity over other phosphatases, which share a highly conserved active site.

Shp2 Signaling Pathway

Shp2 is a key downstream effector of multiple receptor tyrosine kinases (RTKs) and plays a crucial role in activating the RAS-mitogen-activated protein kinase (MAPK) signaling cascade. Upon growth factor binding, RTKs become phosphorylated, creating docking sites for the SH2 domains of adapter proteins like Grb2 and Shp2. Shp2 is recruited to the plasma membrane, where it dephosphorylates specific substrates, leading to the activation of Ras and subsequent phosphorylation of downstream kinases, including MEK and ERK. This pathway is a central regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

Experimental Protocols

Discovery Workflow: From Virtual Screening to In Vitro Validation

This compound was identified and validated through a multi-step process that combined computational and experimental techniques.

In Vitro SHP2 Enzymatic Assay Protocol

The inhibitory activity of this compound was determined using a fluorescence-based in vitro enzymatic assay. The general steps for such an assay are outlined below.

Materials:

-

Recombinant human Shp2 protein

-

DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

This compound (dissolved in DMSO)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in DMSO and then further diluted in assay buffer to the desired final concentrations.

-

Enzyme and Inhibitor Incubation: Recombinant Shp2 enzyme is added to the wells of the microplate. Subsequently, the various concentrations of this compound (or DMSO as a vehicle control) are added to the wells. The plate is then incubated for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Enzymatic Reaction Initiation: The reaction is initiated by the addition of the DiFMUP substrate to all wells.

-

Fluorescence Measurement: The fluorescence intensity is measured at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission) over a specific time course (e.g., 60 minutes) using a fluorescence plate reader. The rate of the enzymatic reaction is proportional to the increase in fluorescence as DiFMUP is dephosphorylated to the fluorescent product, DiFMU.

-

Data Analysis: The reaction rates are plotted against the inhibitor concentrations. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve. The Ki value can be subsequently determined using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Cellular Activity and Future Directions

While this compound has been shown to be a potent in vitro inhibitor of Shp2, to the best of our knowledge, detailed studies on its effects in a cellular context have not yet been published. Future investigations will be crucial to:

-

Confirm cellular target engagement: Demonstrating that this compound can enter cells and bind to Shp2.

-

Evaluate inhibition of Shp2-mediated signaling: Assessing the effect of this compound on the phosphorylation of downstream targets in the RAS-MAPK pathway, such as ERK, in relevant cancer cell lines.

-

Determine anti-proliferative effects: Measuring the ability of this compound to inhibit the growth of cancer cell lines that are dependent on Shp2 signaling.

-

Assess in vivo efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models.

The promising in vitro profile of this compound makes it a valuable chemical probe for studying Shp2 biology and a potential starting point for the development of novel anti-cancer therapeutics.

References

In Vitro Characterization of Shp2-IN-24: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling and is a key regulator of the Ras-MAPK, PI3K/Akt, and JAK/STAT pathways.[1][2] Its dysregulation is implicated in various cancers and developmental disorders, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the in vitro characterization of Shp2-IN-24, an allosteric inhibitor of SHP2. This document summarizes its biochemical potency, provides detailed experimental protocols for its characterization, and illustrates the pertinent signaling pathways and experimental workflows.

Biochemical Potency of this compound

This compound (also known as compound 111675) has been identified as a potent allosteric inhibitor of SHP2.[1][3][4] The following table summarizes the key quantitative data from in vitro biochemical assays.

| Parameter | Value | Description | Reference |

| IC50 | 0.878 µM | The half maximal inhibitory concentration against SHP2 phosphatase activity. | [1][3][4] |

| Ki | 0.118 µM | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. | [1][3][4] |

Experimental Protocols

The following sections detail representative methodologies for the in vitro characterization of a SHP2 inhibitor like this compound.

Disclaimer: The full experimental details for this compound are detailed in the publication "Identification of new small molecule allosteric SHP2 inhibitor through pharmacophore-based virtual screening, molecular docking, molecular dynamics simulation studies, synthesis and in vitro evaluation" by Rangan Mitra, Sandeep Kumar & Senthil Raja Ayyannan in the Journal of Biomolecular Structure and Dynamics.[1][3][4] Due to the inaccessibility of the full-text article, the following protocols are based on well-established and widely published methods for the in vitro characterization of SHP2 inhibitors.

SHP2 Phosphatase Activity Assay (Biochemical IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of SHP2 by 50%. A common method utilizes a fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

Workflow Diagram:

Caption: Workflow for a biochemical SHP2 phosphatase activity assay.

Materials:

-

Recombinant full-length wild-type SHP2 protein

-

Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM DTT, 0.01% Tween-20

-

Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

-

Inhibitor: this compound, serially diluted in DMSO

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of recombinant SHP2 enzyme solution (e.g., 2 nM final concentration) to each well.

-

Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 5 µL of DiFMUP substrate solution (e.g., 100 µM final concentration).

-

Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) kinetically for 15-30 minutes.

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time curve.

-

Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Inhibition of p-ERK Levels

This assay assesses the ability of the inhibitor to modulate the SHP2-dependent Ras-MAPK signaling pathway in a cellular context by measuring the phosphorylation of ERK (Extracellular signal-regulated kinase), a downstream target.

Workflow Diagram:

Caption: Workflow for a p-ERK Western blot assay.

Materials:

-

A suitable cell line with an active RTK-Ras-MAPK pathway (e.g., KYSE-520, MDA-MB-468)

-

Cell culture medium and supplements

-

This compound

-

Growth factor for stimulation (e.g., Epidermal Growth Factor - EGF)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Once cells reach 70-80% confluency, serum-starve them overnight.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., 10 ng/mL EGF) for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein amounts and separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Quantify the band intensities to determine the dose-dependent effect of the inhibitor on ERK phosphorylation.

SHP2 Signaling Pathways

SHP2 is a crucial positive regulator in several signaling cascades initiated by receptor tyrosine kinases (RTKs). Allosteric inhibitors like this compound are thought to stabilize the auto-inhibited conformation of SHP2, preventing its activation and downstream signaling.

The Ras-MAPK Signaling Pathway

SHP2 is essential for the full activation of the Ras-MAPK pathway downstream of many RTKs.[5][6][7] Upon growth factor binding, the RTK becomes phosphorylated, creating docking sites for adaptor proteins like Grb2 and scaffolding proteins like GAB1. SHP2 is recruited to these phosphorylated sites via its SH2 domains, which relieves its auto-inhibition.[8] Activated SHP2 is believed to dephosphorylate specific sites on scaffolding proteins or the RTK itself, which facilitates the recruitment and activation of the Ras activator complex (e.g., Grb2-SOS), leading to Ras-GTP loading and subsequent activation of the RAF-MEK-ERK cascade.[9]

Diagram of SHP2's Role in Ras-MAPK Signaling and Inhibition:

Caption: SHP2 in the Ras-MAPK pathway and the mechanism of its inhibition.

Conclusion

This compound is a potent biochemical inhibitor of SHP2. The provided protocols offer a foundational framework for its further in vitro characterization, particularly in cellular contexts, to elucidate its mechanism of action and therapeutic potential. Understanding its effects on key signaling pathways, such as the Ras-MAPK cascade, is crucial for its development as a potential therapeutic agent in oncology and other diseases driven by aberrant SHP2 activity.

References

- 1. Identification of new small molecule allosteric SHP2 inhibitor through pharmacophore-based virtual screening, molecular docking, molecular dynamics simulation studies, synthesis and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Item - Identification of new small molecule allosteric SHP2 inhibitor through pharmacophore-based virtual screening, molecular docking, molecular dynamics simulation studies, synthesis and in vitro evaluation - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 5. SHP2 Drives Adaptive Resistance to ERK Signaling Inhibition in Molecularly Defined Subsets of ERK-Dependent Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multivariate signaling regulation by SHP2 differentially controls proliferation and therapeutic response in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Shp2 SUMOylation promotes ERK activation and hepatocellular carcinoma development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Selectivity Profile of Allosteric SHP2 Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling pathways downstream of various receptor tyrosine kinases (RTKs).[1] SHP2 is a key positive regulator of the Ras-mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in human cancers.[2][3][4] Consequently, the development of SHP2 inhibitors has become a promising therapeutic strategy in oncology.

A significant breakthrough in this area has been the discovery of potent and selective allosteric inhibitors of SHP2.[5] Unlike orthosteric inhibitors that target the highly conserved catalytic site of phosphatases, allosteric inhibitors bind to a distinct, less-conserved pocket, leading to greater selectivity. This technical guide provides an in-depth look at the selectivity profile of a well-characterized allosteric SHP2 inhibitor, SHP099, against other phosphatases. SHP099 serves as a prototypical example of this class of inhibitors.[1][5]

SHP2 Signaling Pathway

SHP2 acts as a crucial signaling node downstream of RTKs. Upon growth factor binding and subsequent RTK activation, SHP2 is recruited to phosphorylated tyrosine residues on the receptor or associated scaffolding proteins. This recruitment relieves the auto-inhibited conformation of SHP2, leading to its activation. Activated SHP2 then dephosphorylates specific substrates, ultimately leading to the activation of the Ras-ERK (MAPK) pathway, which promotes cell proliferation, survival, and differentiation.

Selectivity Profile of SHP099

The selectivity of a drug candidate is a critical parameter in drug development, as off-target effects can lead to toxicity. Allosteric SHP2 inhibitors, such as SHP099, have demonstrated a high degree of selectivity for SHP2 over other protein tyrosine phosphatases, including its closest homolog, SHP1.[6][7]

The following table summarizes the selectivity profile of SHP099 against a panel of 22 human phosphatases. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Phosphatase | Species | IC50 (µM) |

| SHP2 | Human | 0.071 |

| SHP1 | Human | >100 |

| CD45 | Human | >100 |

| DUSP22 | Human | >100 |

| HePTP | Human | >100 |

| I-2 | Human | >100 |

| LAR | Human | >100 |

| LMW-PTP | Human | >100 |

| PP1A | Human | >100 |

| PP2A | Human | >100 |

| PP2B-A | Human | >100 |

| PP2C-alpha | Human | >100 |

| PRL-1 | Human | >100 |

| PTP-beta | Human | >100 |

| PTP-epsilon | Human | >100 |

| PTP-gamma | Human | >100 |

| PTP-H1 | Human | >100 |

| PTP-mu | Human | >100 |

| PTP-zeta | Human | >100 |

| PTP1B | Human | >100 |

| TCPTP | Human | >100 |

| VHR | Human | >100 |

| Data extracted from Chen et al., Nature 2016, Extended Data Table 1.[6] |

As the data clearly indicates, SHP099 is highly selective for SHP2, with no significant inhibitory activity observed against a wide range of other phosphatases at concentrations up to 100 µM.[6] This remarkable selectivity underscores the advantage of targeting allosteric sites.

Experimental Protocols for Selectivity Profiling

The determination of the selectivity profile of a phosphatase inhibitor involves a series of biochemical assays. The general workflow for such an analysis is depicted below.

References

- 1. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sellerslab.org [sellerslab.org]

- 7. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Shp2-IN-24 in Modulating Immune Response: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the immunomodulatory effects of the specific allosteric SHP2 inhibitor, Shp2-IN-24 (compound 111675), is not extensively available in the public domain. This guide, therefore, leverages comprehensive data from studies on other well-characterized allosteric SHP2 inhibitors, such as SHP099 and RMC-4550, to provide a detailed understanding of the expected role and mechanism of this compound in modulating the immune response. The experimental protocols and quantitative data presented herein are representative examples derived from research on these analogous compounds.

Executive Summary

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cellular signaling. It is a key transducer of signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS-MAPK cascade.[1][2] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[3][4] this compound is a potent, allosteric inhibitor of SHP2 with a reported IC50 of 0.878 µM and a Ki of 0.118 µM.[5] Allosteric inhibitors like this compound stabilize SHP2 in an auto-inhibited conformation, preventing its activation and downstream signaling.[6][7] Beyond its tumor-intrinsic effects, SHP2 is a critical regulator of the immune response.[2] Inhibition of SHP2 has been shown to remodel the tumor microenvironment (TME), enhance anti-tumor immunity, and synergize with immune checkpoint inhibitors.[8][9] This guide provides a detailed overview of the role of allosteric SHP2 inhibitors, as a proxy for this compound, in modulating the immune response, supported by experimental data and protocols.

Mechanism of Action: How this compound Modulates Immune Signaling

SHP2 is a central node in both cancer cell proliferation and immune regulation.[10] Its inhibition by molecules like this compound is expected to have a dual impact: directly inhibiting tumor growth and fostering a more robust anti-tumor immune response.[8]

Role in T Lymphocytes

In T cells, SHP2 is recruited by inhibitory receptors such as Programmed Cell Death Protein 1 (PD-1), CTLA-4, and BTLA.[11][12] Upon engagement with its ligand (e.g., PD-L1 on tumor cells), PD-1 becomes phosphorylated, creating a docking site for the SH2 domains of SHP2.[2] Activated SHP2 then dephosphorylates key signaling molecules downstream of the T cell receptor (TCR) and the co-stimulatory receptor CD28, such as ZAP70 and PI3K, thereby dampening T cell activation, proliferation, and cytokine production.[11]

By inhibiting SHP2, this compound is anticipated to block this immunosuppressive signaling cascade, effectively "releasing the brakes" on T cell activity within the tumor microenvironment.[8] This leads to enhanced T cell effector functions, including increased production of cytotoxic granules (Granzyme B, Perforin) and pro-inflammatory cytokines (IFN-γ, TNF-α).[8]

Role in Myeloid Cells (Macrophages)

Tumor-associated macrophages (TAMs) are a major component of the TME and can exist in either a pro-inflammatory, anti-tumoral (M1) or an anti-inflammatory, pro-tumoral (M2) state. SHP2 is involved in signaling pathways that promote the M2 polarization of macrophages, often driven by cytokines like CSF-1.[9] SHP2 inhibition has been shown to skew the TAM population towards an M1 phenotype.[9] This repolarization is critical for enhancing antigen presentation to T cells and creating a pro-inflammatory TME that is less permissive to tumor growth.[9]

Impact on the Tumor Microenvironment (TME)

The combined effects of SHP2 inhibition on T cells and macrophages lead to a significant remodeling of the TME. This includes:

-

Increased infiltration of cytotoxic CD8+ T cells: By promoting a pro-inflammatory environment and potentially upregulating chemokine expression, SHP2 inhibitors can enhance the recruitment of cytotoxic T lymphocytes into the tumor.[8][9]

-

Decreased abundance of immunosuppressive cells: SHP2 inhibition can reduce the numbers of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[9]

-

Synergy with Immune Checkpoint Blockade: By targeting the downstream signaling of PD-1, SHP2 inhibitors can synergize with anti-PD-1/PD-L1 antibodies to achieve a more potent anti-tumor response.[8][9]

Signaling Pathways Modulated by this compound

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by SHP2 and its inhibition.

SHP2 Signaling in T Cell Inhibition

Caption: SHP2-mediated T cell inhibition and its reversal by this compound.

SHP2 in Macrophage Polarization

Caption: SHP2's role in promoting M2 macrophage polarization.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies on allosteric SHP2 inhibitors, providing an indication of the expected effects of this compound.

Table 1: Effect of Allosteric SHP2 Inhibitor (RMC-4550) on Tumor-Infiltrating Lymphocytes in a Syngeneic Mouse Model (CT26) [9]

| Treatment Group | CD8+ T cells (% of CD45+ cells) | CD4+ T cells (% of CD45+ cells) | CD8+/Treg Ratio | PD-1 MFI on CD8+ T cells |

| Vehicle | 8 ± 3 | 10 ± 2 | 1.5 ± 0.5 | 3500 ± 500 |

| RMC-4550 | 16 ± 4 | 11 ± 3 | 3.0 ± 0.8 | 2000 ± 400 |

Table 2: Impact of Allosteric SHP2 Inhibitor (RMC-4550) on Macrophage Populations in the TME (CT26 Model) [9]

| Treatment Group | Total Macrophages (F4/80+) (% of CD45+ cells) | M1 Macrophages (MHCII high) (% of TAMs) | M2 Macrophages (CD206 high) (% of TAMs) |

| Vehicle | 64 ± 2 | 15 ± 4 | 70 ± 5 |

| RMC-4550 | 21 ± 5 | 45 ± 7 | 35 ± 6 |

Table 3: In Vitro T Cell Proliferation and Cytokine Production with SHP2 Inhibition (SHP099) [8]

| Condition | T Cell Proliferation (% CFSE low) | IFN-γ Secretion (pg/mL) | Granzyme B Expression (% of CD8+ T cells) |

| Co-culture (Tumor cells + T cells) + DMSO | 25 ± 5 | 150 ± 30 | 15 ± 3 |

| Co-culture (Tumor cells + T cells) + SHP099 | 45 ± 7 | 400 ± 50 | 35 ± 5 |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the immunomodulatory effects of allosteric SHP2 inhibitors.

In Vivo Syngeneic Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of this compound in an immunocompetent mouse model.

Workflow Diagram:

Caption: Workflow for an in vivo syngeneic mouse tumor study.

Methodology:

-

Cell Culture: Culture a murine cancer cell line (e.g., CT26 colon carcinoma) in appropriate media.

-

Animal Model: Use 6-8 week old female BALB/c mice.

-

Tumor Implantation: Subcutaneously inject 1 x 10^6 CT26 cells in 100 µL of PBS into the flank of each mouse.

-

Treatment: Once tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups. Administer this compound via oral gavage daily at a predetermined dose. For combination studies, administer anti-PD-1 antibody via intraperitoneal injection (e.g., twice weekly).

-

Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor body weight as a measure of toxicity.

-

Endpoint Analysis: At the end of the study, euthanize mice and harvest tumors and spleens for further analysis.

Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

Objective: To quantify the changes in immune cell populations within the TME following treatment with this compound.

Methodology:

-

Tumor Digestion: Mince harvested tumors and digest in a solution containing collagenase and DNase to obtain a single-cell suspension.

-

Cell Staining: Stain the single-cell suspension with a cocktail of fluorescently-labeled antibodies against various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3 for T cells; CD11b, F4/80, MHCII, CD206 for macrophages).

-

Intracellular Staining: For intracellular targets like Granzyme B, IFN-γ, or FoxP3, fix and permeabilize the cells before adding the respective antibodies.

-

Data Acquisition: Acquire data on a multi-color flow cytometer.

-

Data Analysis: Analyze the data using software like FlowJo to gate on specific cell populations and quantify their frequencies and expression levels of markers of interest.

In Vitro T Cell Proliferation Assay

Objective: To assess the effect of this compound on T cell proliferation in the presence of tumor cells.

Methodology:

-

T Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using a Ficoll gradient.

-

CFSE Labeling: Label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE), a dye that is diluted with each cell division.

-

Co-culture: Co-culture the CFSE-labeled PBMCs with a human cancer cell line at a specific effector-to-target ratio.

-

Treatment: Treat the co-culture with various concentrations of this compound or a vehicle control (DMSO).

-

Analysis: After a set incubation period (e.g., 72-96 hours), harvest the cells and analyze the CFSE dilution in the T cell population (gated on CD3+) by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell proliferation.

Conclusion and Future Directions

The inhibition of SHP2 with allosteric inhibitors like this compound represents a promising dual-pronged approach in cancer therapy, targeting both tumor-intrinsic signaling and remodeling the tumor immune microenvironment. The available preclinical data for analogous compounds strongly suggest that this compound will enhance anti-tumor immunity by activating T cells and reprogramming macrophages. This immunomodulatory activity, combined with its direct anti-proliferative effects, provides a strong rationale for its further development, both as a monotherapy and in combination with immune checkpoint inhibitors and other targeted therapies.

Future research should focus on obtaining specific in vitro and in vivo data for this compound to confirm these expected immunomodulatory effects. Investigating the pharmacokinetics and pharmacodynamics of this compound will be crucial for determining optimal dosing schedules to maximize its impact on the immune system. Furthermore, exploring its efficacy in a broader range of tumor models with varying immune landscapes will help to identify patient populations most likely to benefit from this therapeutic strategy.

References

- 1. Allosteric SHP2 inhibitors in cancer: Targeting the intersection of RAS, resistance, and the immune microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scientificarchives.com [scientificarchives.com]

- 3. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis on the Clinical Research Progress of SHP2 Inhibitors [synapse.patsnap.com]

- 5. Identification of new small molecule allosteric SHP2 inhibitor through pharmacophore-based virtual screening, molecular docking, molecular dynamics simulation studies, synthesis and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Exploring the dynamic mechanism of allosteric drug SHP099 inhibiting SHP2E69K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]

- 12. researchgate.net [researchgate.net]

Early-Stage Research on Shp2-IN-24: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research and core data associated with the novel allosteric inhibitor of Src homology-2 domain-containing phosphatase 2 (SHP2), Shp2-IN-24, also identified as compound 111675. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, signal transduction, and medicinal chemistry.

Introduction to SHP2 and its Role in Disease

Src homology-2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2] SHP2 is a critical component of the RAS-mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)-Akt, and Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathways.[1] These pathways are fundamental to cell growth, proliferation, differentiation, and survival.

Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in the pathogenesis of several human diseases, including Noonan syndrome, various developmental disorders, and multiple forms of cancer such as juvenile myelomonocytic leukemia (JMML), non-small cell lung cancer, and breast cancer.[1] Its role as a positive regulator of oncogenic signaling has established SHP2 as a compelling target for therapeutic intervention.[2]

Discovery and In Vitro Activity of this compound

This compound (compound 111675) was identified through a computational drug discovery approach. The process involved a pharmacophore-based virtual screening of a large chemical library, followed by molecular docking studies to predict the binding affinity of candidate molecules to the allosteric binding site of SHP2. Promising candidates were then synthesized and subjected to in vitro biological evaluation.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against the SHP2 enzyme was determined through in vitro assays. The key quantitative metrics are summarized in the table below.

| Compound Name | Alternate Identifier | IC50 (µM) | Ki (µM) | Target |

| This compound | 111675 | 0.878 ± 0.008 | 0.118 | SHP2 |

Table 1: In Vitro Inhibitory Activity of this compound against SHP2.

Mechanism of Action

This compound is characterized as an allosteric inhibitor of SHP2. Unlike competitive inhibitors that bind to the active site of the enzyme, allosteric inhibitors bind to a distinct site, inducing a conformational change that modulates the enzyme's activity. In the case of SHP2, allosteric inhibitors stabilize the auto-inhibited conformation of the protein, where the N-SH2 domain blocks the catalytic protein tyrosine phosphatase (PTP) domain, thereby preventing substrate binding and subsequent dephosphorylation. This mechanism of action offers the potential for greater selectivity and improved pharmacological properties compared to active site inhibitors.

SHP2 Signaling Pathway

SHP2 acts as a critical scaffold and catalytic enzyme in the RAS-MAPK signaling cascade. Upon activation of a receptor tyrosine kinase (RTK) by a growth factor, the adaptor protein Grb2 and the guanine nucleotide exchange factor Son of Sevenless (SOS) are recruited to the plasma membrane. SHP2 is also recruited to the activated receptor complex and dephosphorylates specific residues, leading to the activation of Ras. Activated Ras (Ras-GTP) initiates a downstream phosphorylation cascade through RAF, MEK, and finally ERK. Phosphorylated ERK (pERK) translocates to the nucleus to regulate gene expression related to cell proliferation and survival. Allosteric inhibition of SHP2 by this compound is expected to dampen this signaling cascade.

References

- 1. Study on SHP2 Conformational Transition and Structural Characterization of Its High-Potency Allosteric Inhibitors by Molecular Dynamics Simulations Combined with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of new small molecule allosteric SHP2 inhibitor through pharmacophore-based virtual screening, molecular docking, molecular dynamics simulation studies, synthesis and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Shp2-IN-24: An In-Depth Technical Guide on a Novel Allosteric SHP2 Inhibitor for Basic Cancer Research

Disclaimer: Extensive searches for the specific compound "Shp2-IN-24" did not yield any publicly available data. It is possible that this is an internal designation for a novel compound not yet disclosed in scientific literature. This guide, therefore, focuses on a well-characterized, potent, and selective allosteric SHP2 inhibitor, SHP099 , as a representative molecule to provide the requested in-depth technical information. The data and protocols presented here are based on published studies of SHP099 and are intended to serve as a comprehensive resource for researchers interested in the therapeutic potential of SHP2 inhibition in oncology.

Introduction